1,2-Dibromoethylene

Description

The exact mass of the compound this compound is 185.85028 g/mol and the complexity rating of the compound is 19.2. The solubility of this chemical has been described as 0.03 msol in many org solventsin water, 8,910 mg/l @ 25 °c. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

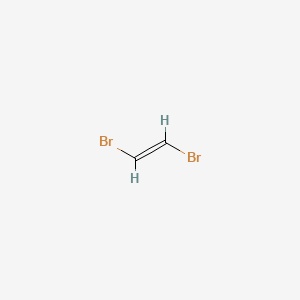

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,2-dibromoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTUEMKLYAGTNQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Br)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060241, DTXSID001019898 | |

| Record name | 1,2-Dibromoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,2-dibromoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] Decomposes in air, moisture, or light; [Merck Index] | |

| Record name | 1,2-Dibromoethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C @ 754 mm Hg, Boiling point: cis-isomer: 112.5 °C; trans-isomer: 108 °C | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in many org solvents, In water, 8,910 mg/l @ 25 °C | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.21 @ 17 °C/4 °C | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

31.0 [mmHg], Vapor pressure: cis-isomer: 21 mm Hg at 26 °C; trans-isomer: 31 mm Hg at 26 deg, 31 mm Hg @ 25 °C | |

| Record name | 1,2-Dibromoethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

590-12-5, 540-49-8, 25429-23-6 | |

| Record name | Ethene, 1,2-dibromo-, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromoethylene, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, 1,2-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,2-dibromoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMOETHYLENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64UWX7EBVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: -6.5 °C /Trans-isomer/ | |

| Record name | 1,2-DIBROMOETHYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-1,2-Dibromoethylene from Acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-1,2-dibromoethylene from acetylene (B1199291). It includes a comparative analysis of the geometric isomers, detailed experimental protocols for both stereoselective and non-selective bromination of acetylene, and a discussion of the underlying reaction mechanisms.

Comparative Data of cis- and trans-1,2-Dibromoethylene

The geometric isomerism of 1,2-dibromoethylene (B146495) leads to distinct physical and spectroscopic properties. A summary of these key differences is presented in the table below.

| Property | cis-1,2-Dibromoethylene ((Z)-1,2-Dibromoethene) | trans-1,2-Dibromoethylene ((E)-1,2-Dibromoethene) |

| Molar Mass | 185.85 g/mol | 185.85 g/mol |

| Boiling Point | 112.5 °C[1] | 108 °C |

| Melting Point | -53 °C[1] | -6.5 °C[1] |

| Density | 2.246 g/cm³ (at 20 °C)[1] | 2.089 g/cm³ (at 20 °C) |

| Refractive Index | 1.5428 (at 20 °C) | 1.5505 (at 20 °C) |

| ¹H NMR (CDCl₃) | ~6.55 ppm (s, 2H) | ~6.85 ppm (s, 2H) |

| ¹³C NMR (CDCl₃) | ~117.5 ppm | ~119.8 ppm |

Reaction Mechanisms

The stereochemical outcome of the addition of bromine to acetylene is highly dependent on the reaction conditions, which dictate the operative reaction mechanism.

Electrophilic Addition (trans-Selective)

Under typical laboratory conditions in the absence of light, the bromination of acetylene proceeds via an electrophilic addition mechanism. The triple bond of acetylene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion results in the exclusive formation of trans-1,2-dibromoethylene.

Free Radical Addition (cis-Selective)

In the presence of ultraviolet (UV) light, the reaction can proceed through a free radical mechanism. UV radiation initiates the homolytic cleavage of the bromine-bromine bond, generating bromine radicals. These radicals then add to the acetylene triple bond to form a vinyl radical intermediate. The subsequent reaction with another bromine molecule yields this compound. This pathway can lead to a higher proportion of the cis isomer, as the stereochemistry is determined by the approach of the bromine molecule to the vinyl radical.

Experimental Protocols

trans-Selective Synthesis of this compound

This protocol outlines the synthesis of this compound with a high preference for the trans isomer.

Materials:

-

Acetylene gas

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (B1220275) solution

-

Anhydrous sodium sulfate

-

250 mL three-necked flask

-

Dropping funnel

-

Gas inlet tube

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

Set up the 250 mL three-necked flask with a gas inlet tube, a dropping funnel, and a stirrer.

-

Pass acetylene gas (2.6 g, 100 mmol) into 20 mL of dichloromethane in the flask.

-

Add N,N-dimethylformamide (1.3 g, 18 mmol) to the flask.

-

Prepare a solution of bromine (19.2 g, 120 mmol) in 100 mL of dichloromethane and place it in the dropping funnel.

-

Cool the reaction flask to between -5 and 0 °C using an ice bath.

-

Slowly add the bromine solution dropwise to the stirred acetylene solution.

-

After the addition is complete, continue stirring at room temperature for 4 hours.

-

Quench the reaction by adding sodium thiosulfate solution to remove any unreacted bromine.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Purify the product by atmospheric distillation, collecting the fraction at 107-110 °C.

Expected Outcome:

This procedure is reported to yield approximately 13.6 g (73%) of this compound with a purity of 98.6% and an E/Z (trans/cis) ratio of 96:4.

cis-Selective Synthesis of this compound (Photochemical Method)

While a detailed, high-yield experimental protocol for the purely cis-selective synthesis of this compound from acetylene via direct photobromination is not extensively documented in readily available literature, the following procedure is based on the principles of free-radical halogenation and can be optimized to favor the cis isomer.

Materials:

-

Acetylene gas

-

Bromine (Br₂)

-

A non-polar solvent (e.g., carbon tetrachloride or hexane)

-

Quartz reaction vessel

-

UV lamp (e.g., mercury vapor lamp)

-

Gas inlet and outlet tubes

-

Stirring apparatus

-

Low-temperature bath

Procedure:

-

Set up the quartz reaction vessel with a gas inlet and outlet, a stirrer, and position the UV lamp to irradiate the vessel.

-

Dissolve a controlled amount of bromine in the chosen non-polar solvent within the reaction vessel. The concentration should be kept low to minimize side reactions.

-

Cool the solution to a low temperature (e.g., 0 to -20 °C) to enhance selectivity.

-

Bubble a slow and steady stream of acetylene gas through the stirred bromine solution while continuously irradiating with the UV lamp. The flow rate of acetylene should be in excess relative to the bromine concentration.

-

Monitor the reaction progress by observing the disappearance of the bromine color.

-

Once the reaction is complete, stop the acetylene flow and UV irradiation.

-

Carefully remove the solvent under reduced pressure.

-

The resulting mixture of cis- and trans-1,2-dibromoethylene can be analyzed by GC-MS and NMR to determine the isomeric ratio. Further purification to isolate the cis isomer can be achieved by fractional distillation.

Note: The optimization of solvent, temperature, bromine concentration, and light intensity is crucial for maximizing the yield of the cis isomer.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound from acetylene.

Caption: Electrophilic addition pathway to trans-1,2-dibromoethylene.

Caption: Free radical addition pathway to cis-1,2-dibromoethylene.

References

An In-depth Technical Guide to the E/Z Isomerism in 1,2-Dibromoethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the E/Z isomerism in 1,2-dibromoethylene (B146495), a fundamental concept in stereochemistry with significant implications in synthetic chemistry and material science. This document details the synthesis, characterization, and distinct physicochemical properties of the cis (Z) and trans (E) isomers, offering valuable data and experimental protocols for professionals in research and development.

Core Concepts: Understanding E/Z Isomerism in this compound

E/Z isomerism, a form of stereoisomerism, arises in this compound due to the restricted rotation around the carbon-carbon double bond. The arrangement of the bromine and hydrogen substituents on the double-bonded carbons leads to two distinct geometric isomers:

-

Z-1,2-dibromoethylene (cis-isomer): The two bromine atoms are on the same side of the double bond.

-

E-1,2-dibromoethylene (trans-isomer): The two bromine atoms are on opposite sides of the double bond.

This seemingly subtle difference in spatial arrangement results in significant variations in the physical and spectroscopic properties of the two isomers.

Physicochemical Properties: A Comparative Analysis

The distinct geometries of the E and Z isomers of this compound give rise to measurable differences in their physical properties. These differences are critical for their identification, separation, and application in various chemical processes.

| Property | (Z)-1,2-Dibromoethylene (cis) | (E)-1,2-Dibromoethylene (trans) |

| Dipole Moment | ~1.22 D[1][2] | 0.00 D[3] |

| Boiling Point | ~112.5 °C[4] | ~108 °C[4] |

| Melting Point | ~-53 °C[2] | ~-6.5 °C to -7 °C[3][4] |

| Density | ~2.285 g/mL[2] | ~2.229 g/mL[3] |

| Refractive Index | ~1.543[2] | ~1.544[3] |

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the unambiguous identification of the E and Z isomers of this compound.

¹H and ¹³C NMR Spectroscopy

The electronic environment of the protons and carbon atoms is slightly different in the two isomers, leading to distinct chemical shifts and coupling constants.

| Isomer | ¹H Chemical Shift (δ) | ¹H-¹H Coupling Constant (J) | ¹³C Chemical Shift (δ) |

| (Z)-1,2-Dibromoethylene | ~6.45 ppm | ~5.8 Hz | ~119.5 ppm |

| (E)-1,2-Dibromoethylene | ~6.75 ppm | ~12.5 Hz | ~115.8 ppm |

Note: The larger coupling constant for the (E)-isomer is a characteristic feature of trans-vinylic protons.

Infrared (IR) Spectroscopy

The out-of-plane C-H bending vibrations are particularly useful for distinguishing between the E and Z isomers.

-

(Z)-1,2-Dibromoethylene: Exhibits a characteristic absorption in the range of 675-730 cm⁻¹.

-

(E)-1,2-Dibromoethylene: Shows a strong absorption band around 965 cm⁻¹.

Experimental Protocols

Synthesis of a Mixture of (E)- and (Z)-1,2-Dibromoethylene

A common method for the synthesis of this compound involves the bromination of acetylene (B1199291). This procedure typically yields a mixture of the E and Z isomers, with the trans-isomer often being the major product.[5]

Materials:

-

Acetylene gas

-

Bromine

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (B1220275) solution

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask equipped with a gas inlet, dropping funnel, and stirrer

Procedure:

-

In a 250 mL three-necked flask, dissolve 1.3 g (18 mmol) of DMF in 20 mL of dichloromethane.

-

Bubble acetylene gas (2.6 g, 100 mmol) through the solution at a steady rate.

-

While maintaining the acetylene flow, cool the flask to -5 to 0 °C using an ice-salt bath.

-

Slowly add a solution of 19.2 g (120 mmol) of bromine in 100 mL of dichloromethane dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Quench the reaction by adding sodium thiosulfate solution until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.

-

Purify the product by fractional distillation, collecting the fraction boiling between 107-110 °C. This procedure has been reported to yield a mixture with an E/Z ratio of approximately 96:4.[5]

Separation of (E)- and (Z)-1,2-Dibromoethylene

The E and Z isomers of this compound can be separated by fractional distillation due to their different boiling points.[3]

Procedure:

-

Set up a fractional distillation apparatus with a long, efficient fractionating column.

-

Carefully heat the mixture of E/Z isomers.

-

The lower-boiling (E)-isomer (b.p. ~108 °C) will distill first.

-

The higher-boiling (Z)-isomer (b.p. ~112.5 °C) will remain in the distillation flask and can be collected subsequently.

Visualizing Key Concepts and Workflows

E/Z Isomerism in this compound

Caption: Geometric isomers of this compound.

Experimental Workflow: Synthesis and Separation

Caption: Synthesis and separation of E/Z isomers.

References

- 1. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. (Z)-1,2-dibromoethene [stenutz.eu]

- 3. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

physical properties of trans-1,2-dibromoethylene

An In-depth Technical Guide on the Physical Properties of trans-1,2-Dibromoethylene

Introduction

trans-1,2-Dibromoethylene, with the chemical formula C₂H₂Br₂, is a dihalogenated alkene. It exists as one of two geometric isomers, the other being cis-1,2-dibromoethylene. Both isomers are colorless liquids at room temperature.[1][2] This document provides a comprehensive overview of the key physical properties of the trans isomer, intended for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, experimental methodologies, and clear visual representations of workflows.

Core Physical Properties

The physical characteristics of trans-1,2-dibromoethylene are crucial for its handling, application in synthesis, and for purification processes. A summary of these properties is provided in the table below, with comparative data for the cis isomer where available.

| Physical Property | trans-1,2-Dibromoethylene | cis-1,2-Dibromoethylene |

| Molecular Formula | C₂H₂Br₂ | C₂H₂Br₂ |

| Molecular Weight | 185.85 g/mol [1][3] | 185.85 g/mol |

| Appearance | Colorless liquid[1][4] | Colorless liquid[1] |

| Melting Point | -6.5 °C[1][4] | -53 °C[1][5] |

| Boiling Point | 108 °C[1][4] | 112.5 °C[1] |

| Density | 2.229 g/mL[3] | 2.2464 g/mL at 20 °C[1] |

| Refractive Index | 1.544[3][6] | 1.5428 to 1.543[5][7] |

| Dipole Moment | 0.00 D[6] | 1.22 D[5] |

| Solubility | Insoluble in water; soluble in acetone, benzene, chloroform, very soluble in diethyl ether and ethanol.[4] | Soluble in alcohol, ether, acetone, benzene, and chloroform.[1] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds like trans-1,2-dibromoethylene.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

-

Simple Distillation Method: This is a common method for determining the boiling point of a liquid.[8][9]

-

Approximately 5 mL of the liquid is placed in a round-bottom flask with a few boiling chips or a magnetic stir bar.[10]

-

A distillation apparatus is assembled, with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.[11] This ensures the thermometer measures the temperature of the vapor as it passes into the condenser.[11]

-

The flask is heated gently.[10]

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This stable temperature is the boiling point.[9]

-

The atmospheric pressure should be recorded as the boiling point varies with pressure.[8]

-

-

Micro-Boiling Point (Thiele Tube) Method: This method is suitable for small sample volumes.[12]

-

A small amount of the liquid (a few drops) is placed in a small test tube or fusion tube.[10]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]

-

The assembly is attached to a thermometer and heated in a Thiele tube containing oil.[10]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.[10]

-

Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

-

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity. Since trans-1,2-dibromoethylene has a melting point of -6.5 °C, this procedure would require a cooling apparatus.[1][4]

-

Capillary Method:

-

A small amount of the solidified sample is introduced into a capillary tube.[13]

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.[13][14]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[14]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[13] A pure sample will have a sharp melting range.[14]

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume.[15]

-

The mass of the clean, dry pycnometer is determined.[16]

-

The pycnometer is filled with the liquid, and its mass is measured again.[16]

-

The mass of the liquid is found by subtraction.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[17] The temperature at which the measurement is made must be recorded.[17]

-

-

Hydrometer Method: A hydrometer is a calibrated instrument that measures the specific gravity of a liquid based on buoyancy.[15]

-

The liquid is placed in a graduated cylinder or a container deep enough for the hydrometer to float freely.

-

The hydrometer is gently lowered into the liquid.

-

The density is read from the scale on the hydrometer stem at the point where the surface of the liquid meets it.[15]

-

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when it enters a material.

-

Abbe Refractometer Method:

-

A few drops of the liquid sample are placed on the prism of the Abbe refractometer.[18]

-

The prisms are closed, and a light source is positioned to illuminate them.[18]

-

While looking through the eyepiece, the handwheel is adjusted until the field of view is divided into a light and a dark section.

-

The compensator dial is adjusted to eliminate any color fringe and sharpen the dividing line.[18]

-

The handwheel is further adjusted to center the sharp line on the crosshairs.[18]

-

The refractive index is then read from the instrument's scale.[18] The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Determination of Solubility

Solubility is typically determined qualitatively.

-

A small, measured amount of the solute (trans-1,2-dibromoethylene) is added to a specific volume of a solvent in a test tube.

-

The mixture is agitated or stirred thoroughly.

-

Observations are made to determine if the solute dissolves completely, partially, or not at all.

-

This process is repeated with various solvents to establish a solubility profile. For quantitative analysis, the maximum mass of solute that can be dissolved in a given volume of solvent at a specific temperature is determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid organic compound such as trans-1,2-dibromoethylene.

Caption: Workflow for determining physical properties.

References

- 1. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]

- 3. trans-1,2-dibromoethylene [stenutz.eu]

- 4. trans-1,2-dibromoethene [chemister.ru]

- 5. cis-1,2-dibromoethene [stenutz.eu]

- 6. trans-1,2-dibromoethene [stenutz.eu]

- 7. cis-1,2-Dibromoethylene|lookchem [lookchem.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. mt.com [mt.com]

- 16. ised-isde.canada.ca [ised-isde.canada.ca]

- 17. quora.com [quora.com]

- 18. scribd.com [scribd.com]

1H NMR Characterization of 1,2-Dibromoethylene Isomers: A Technical Guide

Introduction

1,2-Dibromoethylene (B146495) (also known as 1,2-dibromoethene) is a dihalogenated alkene that exists as two geometric isomers: cis-(Z) and trans-(E).[1] The differentiation and characterization of these isomers are crucial in various fields, including organic synthesis and materials science. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and definitive analytical technique for unambiguously distinguishing between these isomers. This guide provides an in-depth overview of the ¹H NMR characteristics, the theoretical basis for their spectral differences, and detailed experimental protocols for their analysis.

Theoretical Background: The Karplus Relationship

The primary distinguishing feature in the ¹H NMR spectra of cis- and trans-1,2-dibromoethylene is the magnitude of the vicinal spin-spin coupling constant (³JHH) between the two vinylic protons. This difference is fundamentally governed by the dihedral angle (φ) between the C-H bonds on the adjacent carbon atoms. The relationship between the coupling constant and the dihedral angle is described by the Karplus equation.[2][3][4]

In its general form, the Karplus equation is: J(φ) = Acos²(φ) + Bcos(φ) + C

Where A, B, and C are empirically derived parameters.[2][3]

For the isomers of this compound:

-

cis-1,2-Dibromoethylene: The two vinylic protons have a dihedral angle of approximately 0°, which results in a relatively small coupling constant.[2]

-

trans-1,2-Dibromoethylene: The vinylic protons are positioned at a dihedral angle of roughly 180°, leading to a significantly larger coupling constant.[2]

This pronounced and predictable difference in ³JHH values allows for confident assignment of the stereochemistry.

¹H NMR Spectral Data

The ¹H NMR spectrum for each isomer of this compound is a singlet in a low-resolution spectrum. However, under high resolution, these signals are revealed as complex multiplets due to coupling with bromine isotopes and long-range coupling. For practical identification, the key parameters are the chemical shift (δ) and the vicinal proton-proton coupling constant (³JHH).

| Isomer | Structure | Chemical Shift (δ) ppm | Vicinal Coupling Constant (³JHH) Hz |

| cis-1,2-Dibromoethylene |  | ~6.65 | ~5.6 |

| trans-1,2-Dibromoethylene |  | ~6.45 | ~12.2 |

Note: Exact chemical shift values can vary slightly depending on the solvent and concentration.

The typical range for cis vinylic coupling is 6–12 Hz, while for trans vinylic coupling, it is 12–18 Hz.[4] The data clearly show that the coupling constants for the this compound isomers fall within these expected ranges, making the distinction straightforward.

Experimental Protocols

Accurate and reproducible NMR data depend on meticulous sample preparation and instrument operation.

1. Sample Preparation

-

Materials:

-

Procedure:

-

Accurately weigh 5-20 mg of the this compound sample and place it in a clean, dry vial.[5][6]

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[5][7]

-

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[5]

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool plug directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[6][7]

-

The final liquid column in the NMR tube should be approximately 4-5 cm high.[5]

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[5]

-

2. NMR Data Acquisition

-

Instrument: Standard NMR Spectrometer (e.g., 300-500 MHz)

-

Procedure:

-

Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.

-

Locking: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[5]

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks and high resolution. This can be done manually or automatically.[5]

-

Tuning: The NMR probe is tuned to the ¹H frequency to ensure maximum signal sensitivity.[5]

-

Acquisition: A standard ¹H pulse program is used. Key parameters include:

-

Spectral width: Set to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Number of scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation delay: A delay of 1-2 seconds between scans is usually adequate.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to produce the final, interpretable spectrum.

-

Visualizations

Diagram 1: Experimental Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. research.reading.ac.uk [research.reading.ac.uk]

Spectroscopic Data and Experimental Protocols for (Z)-1,2-Dibromoethene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1,2-dibromoethene, a key halogenated alkene. The information presented herein is intended to support research and development activities where the identification, quantification, and characterization of this compound are critical. This document includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (Z)-1,2-dibromoethene, facilitating easy reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3080 | =C-H stretch | Medium |

| ~1560 | C=C stretch | Medium |

| ~1250 | C-H in-plane bend | Strong |

| ~890 | C-H out-of-plane bend | Strong |

| ~650 | C-Br stretch | Strong |

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions and the phase of the sample (gas, liquid, or solution).

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.5 | Singlet | N/A | =C-H |

Note: In a high-resolution spectrum, coupling to bromine isotopes might cause broadening of the singlet. The chemical shift is reported for a sample dissolved in a deuterated solvent like CDCl₃.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| ~117 | =C-Br |

Note: Due to the symmetry of the (Z)-isomer, a single peak is expected for the two equivalent olefinic carbons. The chemical shift is reported for a sample dissolved in a deuterated solvent like CDCl₃.

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Abundance (%) | Assignment |

| 184 | ~50 | [C₂H₂⁷⁹Br₂]⁺ (M⁺) |

| 186 | 100 | [C₂H₂⁷⁹Br⁸¹Br]⁺ (M⁺+2) |

| 188 | ~50 | [C₂H₂⁸¹Br₂]⁺ (M⁺+4) |

| 105 | Moderate | [C₂H₂⁷⁹Br]⁺ |

| 107 | Moderate | [C₂H₂⁸¹Br]⁺ |

| 79 | Low | [⁷⁹Br]⁺ |

| 81 | Low | [⁸¹Br]⁺ |

| 26 | Moderate | [C₂H₂]⁺ |

Note: The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) results in characteristic M, M+2, and M+4 peaks for the molecular ion. The relative abundances are approximate and can vary with the instrument and conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are designed to be representative and can be adapted based on the specific instrumentation available.

2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To obtain the infrared absorption spectrum of (Z)-1,2-dibromoethene.

-

Methodology: Attenuated Total Reflectance (ATR) or Neat Liquid Transmission.

-

ATR-FTIR Protocol:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a single drop of neat (Z)-1,2-dibromoethene directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe.

-

-

Neat Liquid Transmission Protocol:

-

Sample Preparation: Place one to two drops of (Z)-1,2-dibromoethene onto a clean, dry salt plate (e.g., NaCl or KBr). Carefully place a second salt plate on top to create a thin liquid film.

-

Instrument Preparation: Record a background spectrum with an empty sample holder.

-

Data Acquisition: Mount the salt plates in the spectrometer's sample holder and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the data to obtain the final absorbance or transmittance spectrum.

-

Cleaning: Disassemble and thoroughly clean the salt plates with a dry solvent to prevent damage.

-

-

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra of (Z)-1,2-dibromoethene.

-

Methodology: High-resolution NMR spectroscopy in a deuterated solvent.

-

Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of (Z)-1,2-dibromoethene in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

Use a proton-decoupled pulse sequence.

-

Employ a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and reference them to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

2.3. Mass Spectrometry (MS)

-

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

-

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Prepare a dilute solution of (Z)-1,2-dibromoethene in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 100 ppm).

-

GC-MS Instrument Conditions:

-

Injector: Set the injector temperature to 250°C. Use a split injection mode with a split ratio of 50:1.

-

GC Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at a rate of 10°C/min.

-

MS Interface: Set the transfer line temperature to 280°C.

-

-

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 25 to 250.

-

Ion Source Temperature: Set to 230°C.

-

-

Data Analysis: Identify the peak corresponding to (Z)-1,2-dibromoethene in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library for confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of (Z)-1,2-dibromoethene.

Caption: Workflow for the spectroscopic analysis of (Z)-1,2-dibromoethene.

An In-depth Technical Guide to the Discovery and History of Acetylene Dibromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylene (B1199291) dibromide, known systematically as 1,2-dibromoethene (B7949689), is a halogenated hydrocarbon with the chemical formula C₂H₂Br₂. It exists as two geometric isomers, cis-(Z) and trans-(E), which exhibit distinct physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key chemical transformations of acetylene dibromide, tailored for an audience engaged in scientific research and development. The document delves into detailed experimental protocols, presents quantitative data in a structured format, and visualizes key chemical processes to facilitate a deeper understanding of this foundational organic molecule.

The history of acetylene dibromide is intrinsically linked to the pioneering work on acetylene itself in the 19th century. Following the discovery of acetylene in 1836 by Edmund Davy and its subsequent characterization and naming by French chemist Marcellin Berthelot in 1860, the stage was set for exploring the reactivity of this simple alkyne.[1] The investigation of addition reactions to the carbon-carbon triple bond became a fertile ground for the synthesis of a variety of new organic compounds, including its halogenated derivatives. While the precise first synthesis of 1,2-dibromoethene is not definitively attributed to a single individual, its preparation is a classic example of the electrophilic addition of halogens to alkynes, a reaction extensively studied during the burgeoning era of organic chemistry.

Physicochemical Properties of Acetylene Dibromide Isomers

The cis and trans isomers of 1,2-dibromoethene possess distinct physical properties due to their different molecular geometries. These properties are summarized in the tables below for easy comparison.

Table 1: General Properties of 1,2-Dibromoethene

| Property | Value |

| Molecular Formula | C₂H₂Br₂ |

| Molar Mass | 185.85 g/mol |

| Appearance | Colorless liquid |

| Solubility | Sparingly soluble in water; soluble in many organic solvents such as ethanol, ether, and chloroform. |

Table 2: Physical Properties of cis- and trans-1,2-Dibromoethene

| Property | cis-(Z)-1,2-Dibromoethene | trans-(E)-1,2-Dibromoethene |

| Melting Point | -53 °C | -6.5 °C |

| Boiling Point | 112.5 °C | 108 °C |

| Density (at 20°C) | 2.246 g/cm³ | 2.230 g/cm³ |

| Refractive Index (n_D at 20°C) | 1.5457 | 1.5505 |

Historical and Modern Synthetic Methodologies

The primary route to acetylene dibromide has historically been the direct addition of bromine to acetylene. Over time, variations and alternative methods have been developed to control stereoselectivity and improve safety and efficiency.

Direct Bromination of Acetylene

The most direct synthesis of 1,2-dibromoethene involves the electrophilic addition of bromine to acetylene.[1] To prevent the formation of the over-brominated product, 1,1,2,2-tetrabromoethane (B165195), an excess of acetylene is typically used, with bromine as the limiting reagent.[1]

This protocol is adapted from modern laboratory procedures for the stereoselective synthesis of the trans isomer.

Materials:

-

Acetylene gas

-

Bromine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (B1220275) solution

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Gas inlet tube

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a dropping funnel, dissolve a catalytic amount of DMF (e.g., 1.3 g, 18 mmol) in 20 mL of dichloromethane.

-

Cool the flask in an ice-salt bath to a temperature between -5 and 0 °C.

-

Bubble acetylene gas (2.6 g, 100 mmol) through the dichloromethane solution.

-

Separately, prepare a solution of bromine (19.2 g, 120 mmol) in 100 mL of dichloromethane.

-

Slowly add the bromine solution dropwise to the stirred, cooled acetylene solution over a period of 1-2 hours, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, then dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and purify the product by fractional distillation. Collect the fraction boiling at 107-110 °C. This procedure predominantly yields the trans isomer.

Synthesis from 1,1,2,2-Tetrabromoethane

An alternative historical method for preparing 1,2-dibromoethene involves the dehalogenation of 1,1,2,2-tetrabromoethane using a reducing agent such as zinc dust in an alcoholic solvent. This method can produce a mixture of cis and trans isomers, which can then be separated by fractional distillation.

Materials:

-

1,1,2,2-Tetrabromoethane

-

Zinc dust

-

Ethanol (95%)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirrer

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, place 1,1,2,2-tetrabromoethane (e.g., 34.6 g, 0.1 mol) and 100 mL of 95% ethanol.

-

Slowly add zinc dust (e.g., 13 g, 0.2 mol) in small portions to the stirred mixture. The reaction is exothermic and may need to be controlled by cooling.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

-

Allow the mixture to cool to room temperature and filter to remove unreacted zinc and zinc bromide.

-

Wash the residue with a small amount of ethanol.

-

The filtrate, containing the 1,2-dibromoethene isomers, is then subjected to fractional distillation to separate the cis and trans isomers based on their boiling points.

Key Reaction Mechanisms and Pathways

Electrophilic Addition of Bromine to Acetylene

The synthesis of 1,2-dibromoethene from acetylene and bromine proceeds via an electrophilic addition mechanism. The electron-rich triple bond of acetylene attacks a bromine molecule, which becomes polarized upon approach. This leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. The anti-addition of the two bromine atoms results in the formation of trans-1,2-dibromoethene.

Caption: Electrophilic addition of bromine to acetylene.

Experimental Workflow for the Synthesis of trans-1,2-Dibromoethene

The following diagram illustrates the key steps in the laboratory synthesis of trans-1,2-dibromoethene from acetylene and bromine.

Caption: Laboratory workflow for the synthesis of trans-1,2-dibromoethene.

Conclusion

Acetylene dibromide, or 1,2-dibromoethene, stands as a molecule of historical significance in the development of organic chemistry. Its synthesis and the study of its isomeric forms have provided valuable insights into the mechanisms of electrophilic addition reactions and the principles of stereochemistry. For contemporary researchers and drug development professionals, a thorough understanding of the synthesis, properties, and reactivity of such fundamental building blocks is crucial for the design and execution of complex synthetic strategies. The detailed protocols and compiled data within this guide serve as a practical resource for the laboratory and a window into the historical evolution of our understanding of this important compound.

References

Geometric Isomers of 1,2-Dibromoethene: A Technical Guide to Their Stability and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromoethene (B7949689), a halogenated alkene, serves as a valuable model system for understanding the principles of geometric isomerism and its influence on molecular properties and reactivity. This technical guide provides a comprehensive overview of the cis and trans isomers of 1,2-dibromoethene, with a focus on their relative stability, supported by quantitative thermodynamic data. Detailed experimental protocols for the synthesis of each isomer and their subsequent separation are presented, alongside spectroscopic and physical data for their characterization. This document is intended to be a resource for researchers in organic chemistry, materials science, and drug development who utilize halogenated alkenes in their work.

Introduction to Geometric Isomerism in 1,2-Dibromoethene

Geometric isomerism, also known as cis-trans isomerism, arises in molecules where rotation around a bond is restricted. In the case of 1,2-dibromoethene (C₂H₂Br₂), the carbon-carbon double bond prevents free rotation, leading to the existence of two distinct spatial arrangements of the bromine and hydrogen atoms.[1][2]

-

cis-1,2-Dibromoethene ((Z)-1,2-dibromoethene): In this isomer, the two bromine atoms are located on the same side of the carbon-carbon double bond.

-

trans-1,2-Dibromoethene ((E)-1,2-dibromoethene): In this isomer, the two bromine atoms are located on opposite sides of the carbon-carbon double bond.

These two isomers are distinct chemical compounds with different physical and spectroscopic properties, as well as differing thermodynamic stabilities.

Stability of cis- and trans-1,2-Dibromoethene

The relative stability of cis and trans isomers is a subject of considerable interest. Generally, for alkenes with bulky substituents, the trans isomer is more stable due to reduced steric hindrance.[3] However, in the case of 1,2-dihaloethenes, a phenomenon known as the "cis effect" can lead to the cis isomer being thermodynamically more stable. This is attributed to a combination of factors including favorable orbital interactions.[4]

To definitively determine the relative stability of the 1,2-dibromoethene isomers, we can compare their standard enthalpies of formation (ΔfH°). A lower (more negative or less positive) enthalpy of formation indicates a more stable compound.

Based on data from the Active Thermochemical Tables (ATcT), the standard enthalpies of formation at 298.15 K are:

This data indicates that cis-1,2-dibromoethene is slightly more stable than trans-1,2-dibromoethene by approximately 1.3 kJ/mol.

Quantitative Data Summary

The physical and thermodynamic properties of the geometric isomers of 1,2-dibromoethene are summarized in the table below for easy comparison.

| Property | cis-1,2-Dibromoethene | trans-1,2-Dibromoethene |

| Molar Mass | 185.85 g/mol | 185.85 g/mol |

| Boiling Point | 112.5 °C[7] | 108 °C[8] |

| Melting Point | -53 °C[8] | -6.5 °C[7] |

| Density | 2.246 g/cm³ (at 20 °C)[7] | 2.231 g/cm³ (at 20 °C) |

| Dipole Moment | Non-zero | Zero[9] |

| Standard Enthalpy of Formation (ΔfH° at 298.15 K) | 100.4 ± 2.1 kJ/mol[5] | 101.7 ± 2.0 kJ/mol[6] |

Experimental Protocols

Synthesis of trans-1,2-Dibromoethene

The synthesis of trans-1,2-dibromoethene is commonly achieved through the bromination of acetylene (B1199291).[10]

Reaction:

Procedure: [11]

-

In a 250 mL three-necked flask equipped with a gas inlet tube, a dropping funnel, and a mechanical stirrer, dissolve 2.6 g (100 mmol) of acetylene in 20 mL of dichloromethane (B109758).

-

Add 1.3 g (18 mmol) of N,N-dimethylformamide (DMF) to the solution.

-

Prepare a solution of 19.2 g (120 mmol) of bromine in 100 mL of dichloromethane and place it in the dropping funnel.

-

Cool the reaction flask to between -5 and 0 °C using an ice-salt bath.

-

Slowly add the bromine solution dropwise to the acetylene solution with vigorous stirring. Maintain the temperature below 0 °C.

-

After the addition is complete, continue stirring at room temperature for 4 hours.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel, separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Purify the product by fractional distillation, collecting the fraction at 107-110 °C.

Synthesis of cis-1,2-Dibromoethene

The cis isomer can be prepared by the debromination of 1,1,2,2-tetrabromoethane (B165195) using zinc dust.[12]

Reaction:

Procedure:

-

In a round-bottom flask, place 1,1,2,2-tetrabromoethane and ethanol.

-

Add zinc dust portion-wise while stirring. The reaction is exothermic and may require cooling to control the rate.

-

After the addition of zinc is complete, reflux the mixture for a specified period to ensure the reaction goes to completion.

-

After cooling, filter the reaction mixture to remove unreacted zinc and zinc bromide.

-

The filtrate, containing the cis-1,2-dibromoethene, can be purified by fractional distillation. The cis isomer has a slightly higher boiling point than the trans isomer.

Separation of a Mixture of cis- and trans-1,2-Dibromoethene

A mixture of the two isomers can be separated based on their different boiling points using fractional distillation.[7]

Procedure:

-

Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

-

Place the mixture of 1,2-dibromoethene isomers in the distillation flask with boiling chips.

-

Heat the flask gently. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the vapor with the more volatile component (the trans isomer, with the lower boiling point).

-

Monitor the temperature at the top of the column. The temperature should plateau at the boiling point of the trans isomer (108 °C) as it distills over.

-

Collect the first fraction, which will be enriched in the trans isomer.

-

As the distillation proceeds, the temperature at the top of the column will start to rise, indicating that the lower-boiling component has been mostly removed.

-

Change the receiving flask to collect the second fraction, which will be enriched in the higher-boiling cis isomer (112.5 °C).

Gas chromatography (GC) can also be effectively used for the analytical and preparative separation of the isomers. A non-polar or mid-polarity column is typically suitable for this separation.[13]

Visualizations

Caption: Relative stability of 1,2-dibromoethene isomers.

Caption: Synthetic pathways to 1,2-dibromoethene isomers.

Caption: Separation of 1,2-dibromoethene isomers.

References

- 1. atct.anl.gov [atct.anl.gov]

- 2. atct.anl.gov [atct.anl.gov]

- 3. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]

- 4. pubs.aip.org [pubs.aip.org]

- 5. atct.anl.gov [atct.anl.gov]

- 6. atct.anl.gov [atct.anl.gov]

- 7. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-1,2-Dibromoethylene|lookchem [lookchem.com]

- 9. atct.anl.gov [atct.anl.gov]

- 10. 1,2-Dibromoethylene - Wikipedia [en.wikipedia.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. cis-1,2-Dibromoethylene synthesis - chemicalbook [chemicalbook.com]

- 13. scribd.com [scribd.com]

The Pursuit of Purity: A Technical Guide to cis-1,2-Dibromoethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analysis of pure cis-1,2-dibromoethylene. Given the limited direct commercial availability of the pure cis isomer, this guide focuses on providing the necessary technical information for its preparation and characterization in a laboratory setting.

Commercial Availability: A Market Overview

Table 1: Commercial Availability of 1,2-Dibromoethylene (B146495)

| Supplier | Product Name | Purity Specification | Isomeric Form | CAS Number |

| Sigma-Aldrich | This compound, mixture of cis and trans | 98% | Mixture | 540-49-8 |

| TCI America | This compound (cis- and trans- mixture) | >98.0% (GC) | Mixture | 540-49-8 |

| Fisher Scientific | This compound (cis- and trans- mixture) | 98.0+% (GC) | Mixture | 540-49-8 |

| LookChem | cis-1,2-Dibromoethylene | 99% | cis | 590-11-4 |

Due to the prevalence of the isomeric mixture, researchers requiring the pure cis isomer will likely need to perform in-house synthesis and purification. The following sections provide detailed protocols for these procedures.

Synthesis of cis-1,2-Dibromoethylene

The synthesis of cis-1,2-dibromoethylene can be approached through several routes. While the direct bromination of acetylene (B1199291) predominantly yields the trans isomer, stereoselective methods have been developed to favor the formation of the cis isomer.

Stereoselective Synthesis from a Terminal Alkyne

A modern approach involves the silver-catalyzed Z-selective dibromination of an alkyne using N-bromosuccinimide (NBS) as the bromine source.[1]

Experimental Protocol:

-

To a solution of the terminal alkyne (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a silver salt (e.g., silver trifluoromethanesulfonate, AgOTf) and methanesulfonic acid (CH₃SO₃H).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C).

-

Slowly add N-bromosuccinimide (2 equivalents) portion-wise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation or preparative gas chromatography to isolate the pure cis-1,2-dibromoethylene.

Synthesis via Debromination of 1,1,2,2-Tetrabromoethane (B165195)

An alternative method involves the debromination of 1,1,2,2-tetrabromoethane. This reaction can be influenced by the choice of reagents and reaction conditions to favor the formation of the cis isomer.

Experimental Protocol:

-

In a round-bottom flask, dissolve 1,1,2,2-tetrabromoethane in a suitable solvent (e.g., ethanol).

-

Add a reducing agent, such as zinc dust or sodium iodide, to the solution.

-

Heat the reaction mixture under reflux and monitor its progress.

-

After the reaction is complete, cool the mixture and filter to remove any solids.

-

Remove the solvent by distillation.

-

The resulting crude product will be a mixture of cis- and trans-1,2-dibromoethylene, which can then be separated by fractional distillation.

Purification of cis-1,2-Dibromoethylene

The separation of the cis and trans isomers of this compound is crucial to obtain the pure cis form. Fractional distillation is the most common method for this separation on a laboratory scale.

Fractional Distillation

The boiling points of cis-1,2-dibromoethylene (~112.5 °C) and trans-1,2-dibromoethylene (~108 °C) are sufficiently different to allow for separation by fractional distillation.

Experimental Protocol:

-

Set up a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a Vigreux or packed column).

-

Charge the distillation flask with the mixture of cis- and trans-1,2-dibromoethylene.

-

Heat the flask gently and evenly.

-

Carefully collect the fractions as the distillate comes over. The lower-boiling trans isomer will distill first.

-

Monitor the temperature at the head of the column. A plateau in the temperature indicates the distillation of a pure component.

-

Collect the fraction corresponding to the boiling point of cis-1,2-dibromoethylene.

-

Analyze the collected fractions by GC or NMR to determine the isomeric purity.

Analytical Characterization

Accurate determination of the purity and isomeric ratio of this compound is essential. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Gas Chromatography (GC)

Experimental Protocol (GC-FID):

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for good separation of the isomers.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL.

-

Data Analysis: The relative amounts of the cis and trans isomers can be determined by the integration of the peak areas in the chromatogram. The trans isomer, being less polar, is expected to have a shorter retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

cis-1,2-Dibromoethylene: A singlet is observed for the two equivalent vinyl protons. The chemical shift is typically around δ 6.45 ppm.

-

trans-1,2-Dibromoethylene: A singlet is also observed for the two equivalent vinyl protons, but at a slightly different chemical shift, typically around δ 6.75 ppm.

¹³C NMR Spectroscopy:

-

Solvent: Chloroform-d (CDCl₃).

-

cis-1,2-Dibromoethylene: A single peak for the two equivalent olefinic carbons is expected around δ 117 ppm.

-

trans-1,2-Dibromoethylene: A single peak for the two equivalent olefinic carbons is expected around δ 119 ppm.

Table 2: NMR Data for this compound Isomers

| Isomer | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| cis | ~6.45 | ~117 |

| trans | ~6.75 | ~119 |

Logical Workflow and Visualizations

The process of obtaining and verifying pure cis-1,2-dibromoethylene can be summarized in the following workflow.

Caption: Workflow for sourcing and verifying pure cis-1,2-dibromoethylene.

This guide provides the essential technical information for researchers to obtain and characterize pure cis-1,2-dibromoethylene. By following the outlined synthesis, purification, and analytical protocols, scientists can confidently prepare this important chemical for their research and development needs.

References

An In-depth Technical Guide to Safety Precautions for Handling 1,2-Dibromoethylene

This guide provides comprehensive safety information for researchers, scientists, and drug development professionals working with 1,2-dibromoethylene (B146495). It details the substance's hazardous properties and outlines essential safety protocols to minimize risks during its handling, storage, and disposal.

Substance Identification and Properties

This compound, also known as 1,2-dibromoethene (B7949689) or acetylene (B1199291) dibromide, is a dihalogenated unsaturated compound with the chemical formula C₂H₂Br₂.[1] It exists as two geometric isomers: cis and trans. Both isomers are colorless liquids.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₂H₂Br₂ | [1][2][3] |

| Molecular Weight | 185.85 g/mol | [2][4] |

| Appearance | Colorless liquid | [1][4][5] |

| Boiling Point | 110 °C (230 °F; 383 K) | [1][4][5] |

| Melting Point | -6.5 °C (trans-isomer) | [4][5] |

| Density | 2.246 g/cm³ | [1][5] |

| Vapor Pressure | 31.0 mmHg | [4] |

| Solubility | Soluble in many organic solvents. | [4] |

Table 1: Physicochemical Properties of this compound

Hazard Identification and Toxicity

This compound is a hazardous substance that presents significant health risks upon exposure. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause cancer.[6][7]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

-

H311+H331: Toxic in contact with skin or if inhaled.[7]

-

H411: Toxic to aquatic life with long lasting effects.[6][7]

Toxicological Data

While comprehensive toxicological data for this compound is limited, available information indicates its potential for severe health effects. It is a lachrymator and can cause central nervous system depression at high concentrations.[4]

| Metric | Value | Species | Route | Reference |

| LD50 | 117 mg/kg | Rat | Oral | [4] |

Table 2: Acute Toxicity of this compound

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this substance. This includes:

-

Eye Protection: Chemical splash goggles and a face shield.[8]

-

Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin contact.[6][8]

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[8][9] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8]

Handling Procedures

-

Avoid breathing vapors or mist.[6]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

-

Use only in a well-ventilated area or under a chemical fume hood.[6][8]

-

Take precautionary measures against static discharge.[6]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10][11]

-

Store away from incompatible substances such as strong bases and oxidants.[12][13]

-

Protect from direct sunlight.[12]

Experimental and Emergency Protocols

Spill Management

In the event of a spill, the following steps should be taken:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.[8]

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.[8]

-

Collect the absorbed material into a suitable, labeled container for disposal.[8]

-

Do not let the product enter drains.[5]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

Disposal

Disposal of this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[14] Collect waste in a dedicated and compatible container, clearly labeled as hazardous waste.[15] Do not dispose of it down the drain or with non-hazardous waste.[15]

Visualized Workflows and Relationships

To further clarify the safety procedures and logical relationships, the following diagrams are provided.

Caption: Workflow for the safe handling of this compound.

Caption: Logical relationships in the risk assessment of this compound.

Caption: Signaling pathway for emergency response to an exposure incident.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (CAS 540-49-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. 1,2-Dibromoethene | C2H2Br2 | CID 10897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]